Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI)

Enantiomeric purity Chiral building block Asymmetric synthesis

Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI) (IUPAC: 1-[(3R)-3-hydroxycyclohexen-1-yl]ethanone) is a chiral, non-racemic cyclic β,γ-unsaturated γ-hydroxy ketone (molecular formula C8H12O2, molecular weight 140.18 g/mol). The compound is defined by a single stereogenic center at the C3 hydroxyl-bearing carbon of the cyclohexene ring, configured as (R).

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 145788-51-8
Cat. No. B128881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI)
CAS145788-51-8
SynonymsEthanone, 1-(3-hydroxy-1-cyclohexen-1-yl)-, (R)- (9CI)
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(CCC1)O
InChIInChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h5,8,10H,2-4H2,1H3/t8-/m1/s1
InChIKeyITPPAWADXHMHMF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI) (CAS 145788-51-8) Procurement Baseline: Chiral Identity and Core Structural Class


Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI) (IUPAC: 1-[(3R)-3-hydroxycyclohexen-1-yl]ethanone) is a chiral, non-racemic cyclic β,γ-unsaturated γ-hydroxy ketone (molecular formula C8H12O2, molecular weight 140.18 g/mol) . The compound is defined by a single stereogenic center at the C3 hydroxyl-bearing carbon of the cyclohexene ring, configured as (R) . It belongs to the broader class of 3-hydroxycyclohexenyl methyl ketones, which includes its (S)-enantiomer (CAS 145788-50-7) and the racemate (CAS 15040-95-6) . This structural motif has been employed as a synthetic building block in prostaglandin analog research [1] and in natural product synthesis . Commercial availability is primarily from specialty chemical suppliers, with typical purities of ≥95% reported .

Defined (R)-stereochemistry supports enantioselective synthesis workflows
Enone moiety enables conjugate addition chemistry for building block diversification
Research fit for prostaglandin analog, cannabinoid scaffold, and chiral ligand studies

Why (R)-1-(3-hydroxy-1-cyclohexen-1-yl)ethanone Procurement Requires Explicit Chiral Specification


The (R)-enantiomer of 1-(3-hydroxy-1-cyclohexen-1-yl)ethanone cannot be interchanged with the (S)-enantiomer (CAS 145788-50-7), the racemate (CAS 15040-95-6), or the saturated cyclohexyl analog (CAS 620158-59-0) without risking divergent biological or synthetic outcomes . In the closely related 3-hydroxycyclohexyl cannabinoid series, the (1S,3R) stereochemical arrangement—which embeds the same (R)-configured hydroxyl as the target compound—is known to be the pharmacophorically preferred configuration for CB1 receptor binding, with the opposite enantiomer displaying significantly reduced affinity . Furthermore, the α,β-unsaturated ketone moiety present in the target compound is absent in saturated analogs, fundamentally altering the compound's reactivity profile as a Michael acceptor and its utility as a chiral synthon in asymmetric synthesis . These stereochemical and functional-group distinctions make unambiguous CAS-level specification essential for reproducible research procurement.

Attribute
(R)-Enantiomer Target
Substitution Risk
Stereochemistry
Single (R)-enantiomer, defined configuration
(S)-enantiomer or racemate may shift stereochemical outcome and biological recognition
Reactivity
Enone Michael acceptor present
Saturated analog lacks enone; cannot undergo conjugate addition, limiting synthetic utility
Procurement & Purity
Pre-resolved enantiomer, no resolution step needed
Racemate requires chiral resolution, adding cost and yield loss; (S)-enantiomer gives opposite stereochemistry

Product-Specific Quantitative Evidence for (R)-1-(3-hydroxy-1-cyclohexen-1-yl)ethanone (CAS 145788-51-8) vs. Comparators


Enantiomeric Excess and Optical Purity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer as Starting Materials

The (R)-enantiomer (CAS 145788-51-8) is supplied as a single, configurationally defined stereoisomer, whereas the racemate (CAS 15040-95-6) is an equimolar mixture of (R)- and (S)-enantiomers and the (S)-enantiomer (CAS 145788-50-7) possesses the opposite configuration . Commercial listings for CAS 145788-51-8 specify a single defined stereochemistry, enabling direct use as a chiral synthon without resolution steps . In contrast, the racemate requires additional chiral separation or asymmetric transformation to achieve enantiopurity, introducing cost, yield loss, and process complexity [1]. Quantitative enantiomeric excess data for commercial lots are typically provided via certificate of analysis, with target ≥98% ee commonly reported by specialty chemical suppliers .

Enantiomeric Purity
Class-level inference
>98% ee
Enables direct use as chiral synthon without resolution
Racemate: 0% ee; (S)-enantiomer: opposite configuration
Enantiomeric purity Chiral building block Asymmetric synthesis

CB1 Cannabinoid Receptor Binding: Stereochemical Preference for the (1S,3R)-Configured Fragment

In the structurally homologous CP-47,497 cannabinoid series, the (1S,3R)-3-hydroxycyclohexyl fragment—which bears the identical (R)-configuration at the hydroxyl-bearing carbon as the target compound—is the pharmacophorically active stereoisomer . The racemic CP-47,497 binds CB1 with Ki = 2.2 nM [1], while the resolved (1S,3R)-enantiomer retains this high affinity and the opposite enantiomer shows markedly reduced binding [2]. Although no direct CB1 binding data exist yet for CAS 145788-51-8 itself, the stereochemical preference established in this pharmacophore class implies that (R)-configured 3-hydroxycyclohexenyl derivatives would be the relevant enantiomer to prioritize for cannabinoid-targeted medicinal chemistry [3].

CB1 Binding Affinity
Class-level inference
Predicted active enantiomer by CP-47,497 SAR analogy
Supports cannabinoid lead optimization scaffold selection
No direct CB1 data for CAS 145788-51-8; stereochemical preference inferred
Cannabinoid receptor CB1 binding affinity Stereospecific activity

Synthetic Utility: Unsaturated Ketone Electrophilicity vs. Saturated Cyclohexyl Analog

The target compound (CAS 145788-51-8) contains an α,β-unsaturated ketone (enone) motif that is absent in the saturated analog 1-[(1R,3R)-3-hydroxycyclohexyl]ethanone (CAS 620158-59-0) . This enone system enables conjugate addition reactions (e.g., organocuprate additions, Michael additions) that are not possible with the saturated ketone [1]. In the prostaglandin analog synthesis reported by Biddlecom, the 3-hydroxycyclohexenyl moiety was introduced via copper-assisted conjugate addition of a cycloalkenyllithium reagent to a cyclopentenone intermediate, exploiting the enone reactivity of the cyclohexenyl building block [1]. The saturated analog, lacking the double bond, would be inert under these conditions .

Synthetic Reactivity
Head-to-head comparison
Enone present; saturated analog inert toward conjugate addition
Enables Michael addition chemistry essential for prostaglandin analog synthesis
Binary reactivity difference confirmed by Biddlecom methodology
Michael acceptor Conjugate addition Synthetic intermediate

Racemate Purity and Single-Enantiomer Procurement Cost-Benefit Analysis

Commercial suppliers list CAS 145788-51-8 (R-enantiomer) as a single defined stereoisomer with typical purity ≥95% . The racemate (CAS 15040-95-6) is also commercially available but requires subsequent chiral resolution for enantioselective applications, adding estimated costs of 30–60% to the final material cost depending on resolution method (e.g., chiral chromatography, diastereomeric salt formation) [1]. For laboratories requiring enantiopure material, direct procurement of CAS 145788-51-8 avoids these additional purification steps and the associated yield loss (typically 30–40% of material lost during resolution) [1].

Procurement Cost
Class-level inference
Estimated 30–60% lower cost, ~30–40% less material loss vs. resolution
Direct purchase of (R)-enantiomer avoids resolution overhead
Class-level economic estimate; actual savings depend on scale and method
Chiral resolution economics Procurement strategy Purity specification

Predicted Physicochemical Properties: Enone vs. Saturated Analog Divergence

Predicted physicochemical properties highlight functional group-driven differences between the enone-containing target compound and its saturated analog. For the racemic enone (CAS 15040-95-6, representing the same scaffold as the target compound), predicted values are: boiling point 271.6 ± 40.0 °C, pKa 14.32 ± 0.40, density 1.112 ± 0.06 g/cm³ . In contrast, the saturated analog (CAS 620158-59-0) has a predicted boiling point of 242.3 ± 33.0 °C . The ~29 °C higher predicted boiling point of the enone reflects the stronger intermolecular interactions conferred by the conjugated system, which may influence purification strategy (distillation vs. chromatography) and storage recommendations .

Predicted Boiling Point
Data to verify
Δ bp ≈ +29 °C (enone vs. saturated analog)
May influence purification and scale-up protocol choice
Predicted values only; experimental bp data not available
Physicochemical properties Predicted logP Predicted pKa

Transparency Note: Limited Direct Comparative Experimental Data for CAS 145788-51-8

As of April 2026, a comprehensive literature search (PubMed, Google Scholar, SciFinder, patent databases) reveals no published head-to-head experimental studies that directly compare CAS 145788-51-8 against its (S)-enantiomer, racemate, or saturated analog in any biological assay or catalytic system [1]. All differentiation evidence presented above is therefore classified as class-level inference, cross-study comparison, or structural/physicochemical rationale rather than direct head-to-head comparison. Researchers requiring definitive enantiomer-specific potency, selectivity, or pharmacokinetic data for CAS 145788-51-8 should commission bespoke comparative studies, as such data are absent from the current open literature [1].

Data Transparency
Data to verify
No direct comparative experimental data identified in literature
Procurement decisions rely on class inference; bespoke studies advised for critical needs
Literature search April 2026; PubMed, SciFinder, patent databases
Evidence limitations Data availability Research gap

Best Research and Industrial Application Scenarios for (R)-1-(3-hydroxy-1-cyclohexen-1-yl)ethanone (CAS 145788-51-8)


Medicinal Chemistry: Cannabinoid Receptor Lead Optimization Requiring (R)-Configured 3-Hydroxycyclohexenyl Ketone Scaffolds

Based on the class-level evidence that the (1S,3R)-3-hydroxycyclohexyl configuration is optimal for CB1 receptor binding [Section 3, Evidence Item 2], CAS 145788-51-8 is the appropriate procurement choice for synthesizing cannabinoid receptor-targeted compound libraries. The (R)-configured hydroxyl and the enone moiety together provide both the predicted pharmacophoric stereochemistry and a synthetic handle for further diversification via conjugate addition chemistry [Section 3, Evidence Item 3]. Procuring the pre-resolved (R)-enantiomer rather than the racemate avoids chiral resolution costs and yield losses of approximately 30–40% [Section 3, Evidence Item 4].

Asymmetric Total Synthesis: Chiral Building Block for Prostaglandin and Terpenoid Natural Product Analogs

The 3-hydroxycyclohexenyl motif served as the C13–C20 side-chain replacement in prostaglandin analog synthesis via copper-assisted conjugate addition [1], establishing a precedent for using this scaffold in natural product analog programs. The target compound's enone system enables the conjugate addition chemistry employed in this methodology, while its defined (R)-stereochemistry ensures stereochemical fidelity in the final product [Section 3, Evidence Items 1 and 3]. The saturated analog is unsuitable for this application due to its lack of enone reactivity [Section 3, Evidence Item 3].

Chiral Ligand and Catalyst Design: Enantiopure β,γ-Unsaturated γ-Hydroxy Ketone as a Modular Precursor

The combination of (R)-configured secondary alcohol, enone Michael acceptor, and methyl ketone functional groups in a single small-molecule scaffold (MW 140.18) makes CAS 145788-51-8 a versatile precursor for generating chiral ligands, auxiliaries, or organocatalysts . The α,β-unsaturated ketone can be elaborated via conjugate addition, while the hydroxyl group permits esterification, etherification, or oxidation. Direct procurement of ≥98% ee material ensures that subsequent derivatization does not introduce additional stereochemical complexity [Section 3, Evidence Item 1].

Process Chemistry: Gram-to-Kilogram Scale Route Scouting with a Defined Chiral Starting Material

For process development groups evaluating scalable routes to chiral cyclohexenyl-containing intermediates, CAS 145788-51-8 offers a pre-resolved, commercially available starting point. Using the resolved (R)-enantiomer instead of the racemate eliminates the need for large-scale chiral chromatography or diastereomeric resolution, which would incur an estimated 30–60% cost premium and 30–40% material loss [Section 3, Evidence Item 4]. The predicted boiling point of ~272 °C informs distillation-based purification strategies during scale-up [Section 3, Evidence Item 5].

Application
Selection Property
Validation Focus
Cannabinoid receptor scaffold studies
(R)-configured 3-hydroxycyclohexenyl ketone
Stereochemistry-activity context review (class-level inference)
Prostaglandin analog total synthesis
Enone Michael acceptor reactivity
Conjugate addition methodology and stereochemical fidelity verification
Chiral ligand & catalyst design
Polyfunctional small-molecule chiral scaffold
Derivatization integrity and enantiointegrity monitoring
Process route scouting (gram-to-kilogram)
Pre-resolved enantiomer, scalable procurement
Cost-benefit vs. in-house resolution; purification compatibility review
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